
DL-phenylalanine
Overview
Description
Phenylalanine is an essential alpha-amino acid with the chemical formula C9H11NO2. It is a precursor for several important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine. Phenylalanine is found naturally in the milk of mammals and is used in the manufacture of food and drink products. It is also sold as a nutritional supplement due to its role as a precursor to the neuromodulator phenethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylalanine can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia to form phenylalanine. This method was first synthesized by Erlenmeyer and Lipp in 1882 .
Industrial Production Methods: Industrial production of phenylalanine often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce phenylalanine. This method is preferred due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Table 1: Kinetic parameters of engineered PcPAL variants
Variant | Specific Activity (U mg⁻¹) | Relative Activity (vs. WT) |
---|---|---|
WT | 3.23 | 1.00 |
H359Y | 11.35 | 3.52 |
H359K | 10.76 | 3.34 |
Supramolecular Chiral Discrimination
D-Phenylalanine enantioselectively interacts with chiral perylene bisimide (PBI) derivatives:
- UV-visible spectroscopy shows D-phenylalanine disrupts PBI aggregation by reducing π–π stacking (Fig. 3A), with a detection limit of 64.2 nM .
- AFM imaging reveals D-phenylalanine shortens PBI fibril length by 20 nm and increases height by 40 nm, confirming disaggregation (Fig. 4) .
- No interaction occurs with L-phenylalanine, highlighting enantioselectivity .
Self-Assembly and Amyloid Formation
L-Phenylalanine self-assembles into amyloid fibrils via hydrophobic interactions, while D-phenylalanine inhibits fibrillization:
- NMR and DLS show L-phenylalanine forms aggregates with reduced diffusion coefficients (6.61 × 10⁻¹⁰ → 6.15 × 10⁻¹⁰ m² s⁻¹ at 150 mM) .
- D-Phenylalanine arrests fibril growth, producing non-fibrillar flakes .
Thermochemical Reactions
DL-Phenylalanine participates in acid-base and clustering reactions:
- Deprotonation enthalpy : ΔrH° = 1,418 ± 18 kJ/mol (gas phase) .
- Sodium ion clustering : ΔrH° = 198 ± 13 kJ/mol for Na⁺ + this compound .
Oxidation and Radical Detection
This compound serves as a hydroxyl radical (HO- ) probe:
- Hydroxylation at the benzene ring produces ortho- and meta-tyrosine derivatives .
- Comparison with salicylate shows similar sensitivity for HO- detection .
Table 3: Aggregation parameters of L-phenylalanine
Concentration (mM) | Diffusion Coefficient (×10⁻¹⁰ m² s⁻¹) |
---|---|
6 | 6.61 |
150 | 6.15 |
Scientific Research Applications
Medical Applications
1.1. Depression Treatment
DL-phenylalanine has been investigated for its antidepressant properties. A study involving 20 depressed patients administered doses ranging from 75 to 200 mg/day over 20 days found that a significant number of participants experienced improvements in their depressive symptoms. Specifically, 12 patients were discharged without further treatment, suggesting that this compound may have substantial antidepressant effects . However, further controlled studies are warranted to confirm these findings.
1.2. Pain Management
Research indicates that D-phenylalanine may have analgesic properties. While older studies suggested potential pain relief, more recent investigations have yielded mixed results, with some evidence supporting its efficacy in managing chronic pain conditions . The exact mechanisms remain under investigation, but the compound's role in dopamine production may contribute to its effects on pain perception.
1.3. Vitiligo Treatment
This compound is used in conjunction with ultraviolet light therapy to treat vitiligo, a skin condition characterized by loss of skin pigmentation. The combination therapy has shown effectiveness in improving skin pigmentation in both adults and children . This application underscores the compound's potential in dermatological treatments.
Neurobiological Research
2.1. Dopamine Precursor
As a precursor to dopamine, L-phenylalanine plays a crucial role in neurobiology. Dopamine is essential for mood regulation and cognitive functions, making this compound a subject of interest in studies related to mental health disorders . Research has highlighted the importance of adequate phenylalanine levels for optimal dopamine synthesis.
2.2. Cognitive Effects
Studies have shown that phenylalanine affects cognitive functions related to reward and punishment processing. Acute administration of phenylalanine has been linked to alterations in subjective experiences during tasks involving emotional stimuli, indicating its influence on cognitive processing pathways .
Endocrinological Effects
3.1. Hormonal Regulation
Research indicates that L-phenylalanine influences the release of several gastroenteropancreatic hormones, including insulin and glucagon. Ingestion of L-phenylalanine has been shown to increase insulin and glucagon concentrations without significantly affecting appetite . These findings suggest potential applications in metabolic health and diabetes management.
Biotechnological Applications
4.1. Biocatalysis
This compound is also utilized in biocatalytic processes for synthesizing various phenylalanine analogues through engineered enzymes like phenylalanine ammonia lyases (PALs). These biocatalysts are employed to produce optically pure compounds with applications in pharmaceuticals and agrochemicals . The ability to tailor enzyme activity through protein engineering enhances the efficiency of these biocatalytic processes.
Case Studies
Mechanism of Action
Phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. It is converted to tyrosine, which is then used to produce dopamine, norepinephrine, and epinephrine. These neurotransmitters are involved in various physiological processes, including mood regulation, alertness, and stress response .
Comparison with Similar Compounds
Tyrosine: Another aromatic amino acid derived from phenylalanine.
Tryptophan: An essential amino acid involved in the synthesis of serotonin.
Phenylpyruvic acid: A product of phenylalanine metabolism
Phenylalanine’s unique role in both protein synthesis and neurotransmitter production makes it a compound of significant interest in various fields of research and industry.
Biological Activity
DL-phenylalanine (DLPA) is a compound that consists of both D-phenylalanine and L-phenylalanine, two enantiomers of the amino acid phenylalanine. This compound has garnered attention for its potential biological activities, particularly in pain management and mood enhancement. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.
Overview of Phenylalanine
Phenylalanine is an essential amino acid that plays a crucial role in the synthesis of proteins and various neurotransmitters. The L-form is biologically active and is converted into tyrosine, which subsequently leads to the production of dopamine, norepinephrine, and epinephrine—key neurotransmitters involved in mood regulation and stress response. The D-form, while less biologically active in terms of protein synthesis, has been shown to exhibit unique properties that may influence pain perception and mood disorders .
Analgesic Properties
This compound is marketed as a nutritional supplement for its purported analgesic effects. The analgesic activity is thought to be mediated by D-phenylalanine's ability to inhibit the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins—opioid peptides that bind to mu and delta opioid receptors. By preventing enkephalin breakdown, D-phenylalanine may enhance pain relief through increased availability of these natural pain modulators .
Antidepressant Effects
L-phenylalanine serves as a precursor for neurotransmitters associated with mood regulation. Clinical studies have suggested that supplementation with DLPA may improve symptoms in individuals with depression, although results specifically linking L-phenylalanine alone to antidepressant effects have been inconclusive . The elevation of norepinephrine and dopamine levels in the brain is believed to contribute to these effects.
Clinical Trials
- Pain Management : A study involving patients with chronic pain reported significant reductions in pain levels following DLPA supplementation compared to placebo groups. Participants noted improvements in overall quality of life measures alongside pain reduction .
- Mood Disorders : Research examining the impact of DLPA on mood disorders found mixed results. While some studies indicated improvements in depressive symptoms, others failed to demonstrate significant differences when compared to control groups .
Case Study 1: Chronic Pain Relief
A 2018 clinical trial investigated the effects of DLPA on patients suffering from fibromyalgia. Over a 12-week period, participants receiving DLPA reported a 30% decrease in pain intensity compared to a 10% decrease in the placebo group. Additionally, mood assessments indicated a notable improvement in depressive symptoms among those taking DLPA .
Case Study 2: Depression Management
In another study focusing on patients with major depressive disorder, those treated with DLPA showed a statistically significant improvement in mood scores after eight weeks compared to those receiving standard antidepressant therapy alone. However, the study emphasized the need for further research to clarify the role of DLPA as an adjunctive treatment .
Data Tables
Study | Population | Intervention | Outcome |
---|---|---|---|
2018 Clinical Trial | Fibromyalgia Patients | This compound | 30% reduction in pain intensity |
Major Depressive Disorder Study | Adults with Depression | This compound vs Antidepressants | Significant mood improvement (DLPA group) |
Q & A
Q. Basic: How can researchers optimize the synthesis of DL-phenylalanine derivatives for catalytic applications?
Answer: Synthesis of this compound derivatives (e.g., methyl ester hydrochloride) typically involves methanolic thionyl chloride reactions under controlled conditions (0°C, 24 hrs), followed by recrystallization . For catalytic applications, such as Salen-type ligands, Mizoroki–Heck cross-coupling reactions are employed using palladium catalysts and aryl halides. Optimization requires monitoring reaction parameters (temperature, solvent polarity) and characterizing intermediates via -/-NMR and mass spectrometry to confirm structural integrity .
Q. Advanced: What experimental designs resolve contradictions in this compound’s reported analgesic efficacy across preclinical studies?
Answer: Contradictions arise from variability in enkephalin degradation pathways and species-specific enzyme kinetics. To address this:
- Use in vitro carboxypeptidase A inhibition assays with D-phenylalanine enantiomers to quantify IC values .
- Conduct in vivo pain models (e.g., rodent tail-flick tests) with controlled this compound dosing (500–1000 mg/kg) and validate via HPLC measurement of enkephalin levels in cerebrospinal fluid .
- Compare results across genetic knockout models (e.g., enkephalin-deficient mice) to isolate mechanism-specific effects .
Q. Basic: What analytical techniques are critical for distinguishing this compound enantiomers in racemic mixtures?
Answer: Chiral separation requires:
- Chromatography: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases (acetonitrile/methanol) .
- Spectroscopy: Circular dichroism (CD) to detect optical activity post-separation .
- NMR: Use of chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to resolve enantiomer signals in -NMR spectra .
Q. Advanced: How do environmental factors (e.g., irrigation, fertilization) influence this compound content in crops, and what statistical models validate these effects?
Answer: Field trials (e.g., soybean studies) show that irrigation/fertilization (e.g., a2×b2×c1 variant) increases this compound by 8.8% compared to controls. Experimental designs should:
- Apply factorial ANOVA to isolate effects of variables (water, NPK ratios, genotype) .
- Use LC-MS/MS for quantification, ensuring detection limits ≤10 ng/mL .
- Validate via regression models (e.g., partial least squares) correlating agronomic inputs with amino acid profiles .
Q. Basic: What methodologies confirm this compound’s role as a neurotransmitter precursor in in vitro models?
Answer:
- Cell Culture: Incubate neuronal cells (e.g., SH-SY5Y) with -labeled this compound and track tyrosine/dopamine synthesis via LC-MS metabolomics .
- Enzyme Assays: Measure tyrosine hydroxylase activity using radiometric assays (e.g., -tyrosine conversion) .
- Knockdown Models: siRNA silencing of phenylalanine hydroxylase to confirm L-enantiomer dependency .
Q. Advanced: How do researchers address conflicting data on this compound’s antidepressant efficacy in clinical trials?
Answer: Discrepancies arise from bioavailability differences (e.g., blood-brain barrier transport) and placebo effects. Solutions include:
- Dose-Response Studies: Randomized trials comparing 500 mg/day vs. 1,000 mg/day this compound against imipramine (50–75 mg/day) with MADRS depression scales .
- Pharmacokinetic Modeling: Track plasma L-phenylalanine:tyrosine ratios via GC-MS to correlate with clinical outcomes .
- Meta-Analysis: Pool data from double-blind studies (n ≥ 100) to identify subgroup efficacy (e.g., treatment-resistant depression) .
Q. Basic: What protocols ensure reproducibility in this compound’s kinetic studies with metal complexes?
Answer: For reactions like cis-bis(malonato)diaquochromate(III) substitution:
- Maintain ionic strength (0.1 M NaClO) and pH (4.0–5.0) using buffer systems (acetate) .
- Monitor reaction progress via UV-Vis spectroscopy (λ = 580 nm) at 25°C .
- Calculate rate constants using pseudo-first-order kinetics with [this compound] in 5–50 mM range .
Q. Advanced: What mechanistic insights explain this compound’s dual role in pain modulation and neurotoxicity?
Answer: While D-enantiomer inhibits enkephalin degradation, excessive L-phenylalanine elevates phenylketones (e.g., phenyllactate), which impair mitochondrial function. Research strategies:
- Microdialysis: Measure extracellular enkephalin and phenylketones in rat striatum post-DLPA administration .
- Oxidative Stress Assays: Quantify ROS in neuronal cultures using DCFH-DA fluorescence .
- Computational Modeling: Molecular docking of D-phenylalanine with carboxypeptidase A (PDB: 1CBX) to identify binding affinity vs. toxicity .
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20890 | |
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Record name | phenylanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-Phenylalanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-15-5 | |
Record name | Poly(L-phenylalanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4040763 | |
Record name | L-Phenylalanine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4040763 | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992), Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, Colourless or white platelike crystals or crystalline powder; odourless | |
Record name | L-PHENYLALANINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenylalanine | |
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Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
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Record name | L-Phenylalanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1418/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
563 °F at 760 mmHg (sublimes) (NTP, 1992) | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 77 °F (NTP, 1992), Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/, Insoluble in ethanol, ethyl ether, benzene, acid, Very slightly sol in methanol, ethanol, Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C, In water, 2.64X10+4 mg/L at 25 °C, 26.9 mg/mL, Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenylalanine | |
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URL | https://www.drugbank.ca/drugs/DB00120 | |
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Record name | (L)-Phenylalanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1825 | |
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Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Phenylalanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1418/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000005 [mmHg] | |
Record name | Phenylalanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16561 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin, Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/ | |
Record name | Phenylalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00120 | |
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Record name | (L)-Phenylalanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms form water, Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions | |
CAS No. |
63-91-2 | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | L-Phenylalanine | |
Source | CAS Common Chemistry | |
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Record name | Phenylalanine [USAN:USP:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Phenylalanine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47E5O17Y3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (L)-Phenylalanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
541 °F (decomposes) (NTP, 1992), 283 °C decomposes, 283 °C | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenylalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-Phenylalanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.